molecular formula C26H19F3N4O3S B2996804 3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034326-25-3

3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2996804
CAS RN: 2034326-25-3
M. Wt: 524.52
InChI Key: DQDXOZYNBWERJG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the trifluoromethyl group is often used in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity of compounds .

Scientific Research Applications

Synthesis and Biological Activities

Quinazolinone derivatives have been synthesized through various chemical reactions, demonstrating significant antimicrobial activity. For instance, the synthesis of new 3H-quinazolin-4-one derivatives showed antimicrobial properties, highlighting the potential of these compounds in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Radioiodination and Biodistribution

Quinazolinone derivatives have also been explored for their potential in radiopharmaceutical applications. A study on the radioiodination and biodistribution of a newly synthesized benzoquinazoline derivative in tumor-bearing mice provided valuable insights into the development of radiopharmaceuticals for targeting tumor cells (Al-Salahi et al., 2018).

Inhibitory Activities

The compounds exhibit potent inhibitory activities towards specific enzymes and biological processes. For example, certain quinazoline derivatives have been identified as potent inhibitors of cyclic GMP phosphodiesterase, indicating their potential in dilating coronary arteries (Takase et al., 1994).

Anticancer and Analgesic Activities

Quinazolinone derivatives have been investigated for their anticancer and analgesic activities. Notably, some compounds showed significant analgesic activity in mice models, suggesting their potential as pain management agents (Osarodion, 2023). Additionally, compounds designed as tubulin polymerization inhibitors displayed potent anticancer activity, highlighting their potential as therapeutic agents for cancer treatment (Driowya et al., 2016).

Antimicrobial and Anti-Inflammatory Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, with some showing promising results against various microorganisms and in reducing inflammation (Yan et al., 2016).

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19F3N4O3S/c1-35-21-12-5-2-7-17(21)14-33-24(34)19-10-3-4-11-20(19)30-25(33)37-15-22-31-23(32-36-22)16-8-6-9-18(13-16)26(27,28)29/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDXOZYNBWERJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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